Imidazo[1,5-A]pyridine-5-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-8-3-1-2-7-4-9-6-10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPBTUUKUMKNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527682 | |
| Record name | Imidazo[1,5-a]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85691-71-0 | |
| Record name | Imidazo[1,5-a]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,5-a]pyridine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Ascendance of Imidazo 1,5 a Pyridine Scaffolds in Heterocyclic Chemistry
The imidazo[1,5-a]pyridine (B1214698) core is a privileged scaffold in the realm of heterocyclic chemistry, a field that explores the synthesis and properties of cyclic compounds containing atoms of at least two different elements in their rings. This structural motif is present in a multitude of natural alkaloids isolated from marine sponges, such as cribrostatin 6. beilstein-journals.org The inherent biological activity and diverse pharmacological potential of these natural products have spurred intense interest in the synthesis and exploration of novel imidazo[1,5-a]pyridine derivatives. beilstein-journals.orgresearchgate.net
The significance of this scaffold extends beyond its natural occurrences. Synthetic derivatives of imidazo[1,5-a]pyridine have demonstrated a broad spectrum of biological activities, making them attractive targets for drug discovery programs. researchgate.net Researchers have developed numerous synthetic strategies to access this versatile framework, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.org These methods allow for the introduction of various substituents onto the heterocyclic core, enabling the fine-tuning of its electronic and steric properties for specific applications.
The imidazo[1,5-a]pyridine skeleton is not only a cornerstone in medicinal chemistry but also serves as a versatile platform for the development of new types of stable N-heterocyclic carbenes (NHCs). researchgate.net These NHCs have gained considerable attention as ligands in transition metal catalysis, finding use in a variety of chemical transformations. researchgate.net Furthermore, the unique photophysical properties of imidazo[1,5-a]pyridine derivatives have led to their investigation as fluorescent probes and materials for organic light-emitting diodes (OLEDs). researchgate.netrsc.org
The Pivotal Role of the Carbaldehyde Moiety
The carbaldehyde group (-CHO), also known as a formyl group, is a highly reactive and versatile functional group in organic synthesis. numberanalytics.comnih.gov Its presence on the imidazo[1,5-a]pyridine (B1214698) scaffold at the 5-position imparts a unique set of reactive properties to the molecule, making it a valuable precursor for a wide range of chemical transformations.
The electrophilic nature of the carbonyl carbon in the aldehyde group makes it susceptible to nucleophilic attack. nih.gov This reactivity allows for the facile introduction of diverse functional groups through reactions such as condensation, oxidation, reduction, and the formation of imines and oximes. These transformations are instrumental in building molecular complexity and generating libraries of compounds for screening in drug discovery and materials science. chemimpex.com
In the context of drug design, the aldehyde functionality can be a double-edged sword. While its high reactivity is advantageous for synthesis, it can also lead to non-specific interactions with biological nucleophiles like amino acids and nucleic acids. nih.gov However, when appropriately incorporated into a molecule, the carbaldehyde group can form reversible covalent bonds with target proteins, a strategy that has been successfully employed in the design of certain therapeutic agents. The ability to form such bonds can enhance the potency and selectivity of a drug.
The strategic placement of the carbaldehyde group on the imidazo[1,5-a]pyridine ring system allows chemists to leverage its reactivity to construct more elaborate molecules with tailored properties. chemimpex.comnih.gov This has been demonstrated in the synthesis of various bioactive compounds and functional materials.
A Glimpse into the Research History
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of the imidazo[1,5-a]pyridine core, typically involving the reaction of a (2-aminomethyl)pyridine precursor with an electrophilic component to form the fused five-membered ring. nih.govbeilstein-journals.org
Acid-Catalyzed Cyclocondensation Strategies
Acid-catalyzed cyclocondensation provides a direct route to imidazo[1,5-a]pyridines. A notable example involves the cyclization of 2-picolylamines with nitroalkanes that have been electrophilically activated by phosphorous acid in a polyphosphoric acid (PPA) medium. nih.govbeilstein-journals.orgresearchgate.net This method, while effective, can be sensitive to steric hindrance and often requires stringent reaction conditions. beilstein-journals.org The reaction proceeds through the formation of phosphorylated nitronates from nitroalkanes upon heating in PPA, rendering them susceptible to nucleophilic attack by the 2-(aminomethyl)pyridine. beilstein-journals.org The subsequent cascade of cyclization and elimination yields the desired imidazo[1,5-a]pyridine. beilstein-journals.org
The use of a combination of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) as a Lewis acid catalyst and para-toluenesulfonic acid (p-TsOH·H₂O) has also been shown to be effective. nih.govacs.org This system facilitates the conversion of benzylic alcohols into carbocation intermediates, which then undergo cyclization. nih.govacs.org Optimization of reaction conditions, such as the equivalents of acid and reaction temperature, has been shown to significantly improve product yields. nih.govacs.org
Metal-Catalyzed Cyclocondensation Reactions
Transition metal catalysis offers a versatile and efficient platform for the synthesis of imidazo[1,5-a]pyridines. Copper catalysts, in particular, have been widely employed. For instance, a copper(I)-catalyzed transannulation of N-heteroaryl aldehydes or ketones with various amines provides a direct route to these fused heterocycles. nih.gov This method is advantageous due to its use of air as the oxidant, making it an atom-economical and sustainable process. nih.gov
Another approach involves a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines. organic-chemistry.org This reaction proceeds efficiently to yield 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org Furthermore, copper(II)-catalyzed tandem reactions between a pyridine (B92270) ketone and a benzylamine, using oxygen as a clean oxidant, have been developed to produce 1,3-diarylated imidazo[1,5-a]pyridines in high yields. organic-chemistry.org The mechanism of these reactions can involve both ionic and radical pathways. nih.gov
One-Pot Cyclocondensation Protocols
One-pot, multi-component reactions represent a highly efficient strategy for the synthesis of imidazo[1,5-a]pyridines, minimizing waste and simplifying purification processes. An efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) has been developed to produce imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.org This method allows for the incorporation of a wide range of functional groups and even chiral substituents. organic-chemistry.org
Another notable one-pot synthesis involves the reaction of a carboxylic acid and a 2-methylaminopyridine using propane (B168953) phosphoric acid anhydride (B1165640) as a dehydrating agent. researchgate.net This approach allows for the introduction of various substituents at the 1- and 3-positions of the imidazo[1,5-a]pyridine core. researchgate.net Furthermore, a three-component condensation of aromatic aldehydes and dipyridil ketone with ammonium (B1175870) acetate, catalyzed by lithium chloride under microwave irradiation, provides good yields of imidazo[1,5-a]pyridines. scirp.org An iodine-mediated one-pot synthesis from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates has also been reported, which simultaneously forms C-N and C-S bonds under mild conditions. mdpi.com
Oxidative Cyclization Strategies
Oxidative cyclization offers an alternative and powerful route to the imidazo[1,5-a]pyridine ring system. rsc.org These methods often involve the in-situ generation of a reactive intermediate that undergoes cyclization under oxidative conditions.
A transition-metal-free approach utilizes molecular iodine to mediate the sp3 C-H amination of 2-pyridyl ketones and alkylamines. rsc.orgnih.gov This one-pot oxidative annulation, carried out in the presence of sodium acetate, efficiently produces a variety of imidazo[1,5-a]pyridine derivatives. rsc.orgnih.gov The process is operationally simple and has been successfully applied to gram-scale synthesis. rsc.orgnih.gov
Copper-catalyzed aerobic oxidative amination of C(sp3)-H bonds is another effective strategy. nih.gov This method uses air as the sole oxidant, making it an environmentally friendly process that generates water as the only byproduct. nih.gov The reaction between pyridyl esters and benzylamines, including amino acid derivatives, leads to the formation of the corresponding imidazo[1,5-a]pyridine derivatives. nih.gov
Ritter-Type Reaction Methodologies
The Ritter-type reaction provides a unique and powerful method for the synthesis of imidazo[1,5-a]pyridine analogs. nih.govacs.org This reaction typically involves the reaction of a nitrile with a carbocation generated from an alcohol in the presence of a strong acid. nih.govacs.org
A novel approach utilizes a combination of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O) to catalyze the intermolecular Ritter-type reaction between pyridinylmethanol derivatives and various aryl or alkyl nitriles. nih.govacs.org The proposed mechanism involves the generation of a benzylic carbocation, which is then attacked by the nitrile nucleophile to form a nitrilium ion intermediate. acs.org This intermediate subsequently undergoes intramolecular cyclization with the pyridine ring, followed by rearomatization to yield the final product. acs.org The reaction conditions have been optimized to achieve high yields with a broad substrate scope. nih.govacs.org
Table 1: Optimization of Ritter-Type Reaction Conditions for Imidazo[1,5-a]pyridine Synthesis. nih.govacs.org
| Entry | Catalyst (mol %) | Acid (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Bi(OTf)₃ (5) | p-TsOH·H₂O (5) | DCE/MeCN (1:1) | 150 | 42 |
| 2 | Bi(OTf)₃ (5) | p-TsOH·H₂O (5) | MeCN | 150 | 76 |
| 3 | Bi(OTf)₃ (5) | p-TsOH·H₂O (5) | DCE | 150 | 78 |
| 4 | None | p-TsOH·H₂O (5) | DCE | 150 | 65 |
| 5 | Bi(OTf)₃ (5) | p-TsOH·H₂O (7.5) | DCE | 150 | 97 |
DCE = 1,2-dichloroethane; MeCN = Acetonitrile (B52724)
Electrochemical Synthesis Routes
Electrochemical methods offer a green and efficient alternative for the synthesis of imidazo[1,5-a]pyridines, often avoiding the need for harsh reagents and simplifying workup procedures.
A notable electrochemical approach involves a cascade process for the synthesis of 1-cyano-imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes, amines, and ammonium thiocyanate (B1210189) (NH₄SCN). rsc.orgrsc.org In this reaction, NH₄SCN surprisingly acts as a source of the cyanide group rather than a thiocyanating agent. rsc.org The electrosynthesis proceeds under constant current conditions in an undivided cell and is thought to involve the generation of a cyanating reagent, its addition to the imine formed from the aldehyde and amine, followed by a cascade of anodic oxidation and cyclization. rsc.orgrsc.org This method provides access to a variety of 1-cyano-imidazo[1,5-a]pyridines in good yields. rsc.org
Another electrochemical method utilizes a [3+2] cycloaddition of α-amino carbonyls and tosylmethyl isocyanide (TosMIC) under electro-redox conditions, eliminating the need for transition metal catalysts or chemical oxidants to form the imidazole (B134444) scaffold. researchgate.net
Multi-Component Reaction Design for Functionalized Analogues
Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules from simple starting materials in a single step, often with high atom economy. In the context of imidazo[1,5-a]pyridine chemistry, MCRs have been effectively employed to generate a diverse range of functionalized analogues.
One notable example is the three-component reaction involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) or allenoates. nih.govsigmaaldrich.com This reaction proceeds through a tandem sequence of nucleophilic addition, [3+2]-cycloaddition, and ring transformation to yield highly substituted 4-[(2-pyridyl)methyl]aminofuran derivatives. nih.gov This method represents the first application of imidazo[1,5-a]pyridin-3-ylidenes in organic synthesis and provides a direct route to polysubstituted furans that are otherwise difficult to access. nih.gov
Another efficient three-component coupling involves the reaction of substituted picolinaldehydes, amines, and formaldehyde. organic-chemistry.org This process, conducted under mild conditions, produces imidazo[1,5-a]pyridinium ions in high yields and allows for the incorporation of a wide variety of functional groups and chiral substituents. organic-chemistry.org Furthermore, electrochemical methods have been developed for the three-component electrosynthesis of 1-cyano-imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes, amines, and ammonium thiocyanate (NH4SCN), where NH4SCN serves as both an electrolyte and a cyanating agent. rsc.org
The table below summarizes key multi-component reactions for the synthesis of functionalized imidazo[1,5-a]pyridine analogues.
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Imidazo[1,5-a]pyridine carbenes, aldehydes, DMAD/allenoates | Not specified | 4-[(2-pyridyl)methyl]aminofuran derivatives | nih.gov |
| Substituted picolinaldehydes, amines, formaldehyde | Mild conditions | Imidazo[1,5-a]pyridinium ions | organic-chemistry.org |
| Pyridine-2-carboxaldehydes, amines, NH4SCN | Electrochemical oxidation | 1-cyano-imidazo[1,5-a]pyridines | rsc.org |
Stereoselective Synthesis and Chiral Induction in this compound Precursors
The development of stereoselective synthetic methods is crucial for the preparation of enantiomerically pure compounds, which is often a prerequisite for therapeutic applications. While specific studies on the stereoselective synthesis of this compound are not extensively documented, research on related structures and precursors provides valuable insights into achieving chiral induction in this class of compounds.
An efficient three-component coupling reaction to produce imidazo[1,5-a]pyridinium ions allows for the incorporation of chiral substituents, indicating a potential pathway to chiral derivatives. organic-chemistry.org This suggests that by using chiral amines or aldehydes in the initial reaction, it may be possible to induce stereoselectivity in the final product.
Furthermore, studies on the stereoselective synthesis of related annulated chiral imidazol(in)ium salts have been reported. For instance, a two-step synthesis involving the diastereoselective or enantioselective lithiation of pyrrolo[1,2-c]imidazol-3-ones has been developed to access N-heterocyclic carbene (NHC) precatalysts. nih.gov While this example does not directly involve the imidazo[1,5-a]pyridine core, the principles of using chiral auxiliaries or catalysts to control stereochemistry could be adapted to the synthesis of chiral imidazo[1,5-a]pyridine precursors.
The table below outlines approaches for introducing chirality into imidazo[1,5-a]pyridine-related structures.
| Method | Precursor/Related Structure | Key Aspect | Reference |
| Three-component coupling | Imidazo[1,5-a]pyridinium ions | Incorporation of chiral substituents | organic-chemistry.org |
| Diastereoselective/enantioselective lithiation | Pyrrolo[1,2-c]imidazol-3-ones | Formation of chiral NHC precatalysts | nih.gov |
Scalability and Industrial Feasibility of Synthetic Protocols
The transition of a synthetic route from a laboratory setting to an industrial scale requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the synthesis of this compound and its derivatives, several methodologies show promise for scalability.
Transition-metal-free reactions are particularly attractive for industrial applications as they avoid the costs and potential toxicity associated with metal catalysts. An iodine-mediated sp3 C-H amination for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines is an example of such a method. rsc.org This one-pot reaction is operationally simple and has been successfully performed on a gram scale, indicating its potential for larger-scale production. rsc.org
Similarly, a metal-free approach for the C-H functionalization of imidazo[1,5-a]pyridines using formaldehyde to create methylene-bridged bis-imidazo[1,5-a]pyridines has also been demonstrated to be effective at the gram-scale level. nih.gov However, it is noted that the inert nature of C-H bonds can necessitate harsh reaction conditions, which may pose a challenge for large-scale synthesis. nih.gov The development of milder C-H functionalization methods is therefore a key area of research to improve industrial feasibility. nih.gov
One-pot syntheses and multi-component reactions are inherently more efficient and generate less waste, making them well-suited for industrial processes. The use of green solvents, such as the iron-catalyzed C-H amination in anisole (B1667542) with water as the only byproduct, further enhances the industrial viability of these protocols. organic-chemistry.org
Reactions Involving the Aldehyde Functional Group
The aldehyde group at the 5-position of the imidazo[1,5-a]pyridine core is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. These reactions are fundamental to the utility of this compound as a building block in organic synthesis.
Oxidation Reactions to Carboxylic Acid Derivatives
The oxidation of the aldehyde functional group in this compound to a carboxylic acid represents a fundamental transformation, yielding Imidazo[1,5-a]pyridine-5-carboxylic acid. This conversion is a crucial step in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. While specific literature detailing the oxidation of this compound is not abundant, the reaction can be achieved using standard oxidizing agents commonly employed for the conversion of aldehydes to carboxylic acids.
Common oxidizing agents and their general applicability are summarized in the table below. The choice of reagent would depend on the desired reaction conditions and the compatibility with the imidazo[1,5-a]pyridine ring system.
| Oxidizing Agent | Typical Reaction Conditions |
| Potassium permanganate (B83412) (KMnO₄) | Basic or neutral conditions, followed by acidification |
| Jones reagent (CrO₃ in H₂SO₄/acetone) | Acidic conditions |
| Tollens' reagent ([Ag(NH₃)₂]⁺) | Basic conditions, mild |
| Pinnick oxidation (NaClO₂ with a scavenger) | Mild acidic conditions |
The resulting Imidazo[1,5-a]pyridine-5-carboxylic acid can then serve as a precursor for the synthesis of esters, amides, and other carboxylic acid derivatives, further expanding the molecular diversity accessible from the parent aldehyde.
Reduction Reactions to Alcohol Derivatives
The reduction of the aldehyde group of this compound to a primary alcohol, (Imidazo[1,5-a]pyridin-5-yl)methanol, is a common and important transformation. This reaction provides access to a key building block for the synthesis of various compounds, including potential ligands and biologically active molecules. The reduction is typically achieved using metal hydride reagents.
The selection of the reducing agent is critical to ensure the selective reduction of the aldehyde without affecting the heterocyclic ring.
| Reducing Agent | Typical Reaction Conditions | Selectivity |
| Sodium borohydride (B1222165) (NaBH₄) | Protic solvents (e.g., methanol, ethanol) at room temperature | Mild and selective for aldehydes and ketones |
| Lithium aluminum hydride (LiAlH₄) | Aprotic solvents (e.g., THF, diethyl ether) under anhydrous conditions | Powerful, less selective, can reduce other functional groups |
The resulting (Imidazo[1,5-a]pyridin-5-yl)methanol can undergo further reactions typical of primary alcohols, such as esterification, etherification, and conversion to halides, thereby enabling a wide range of synthetic possibilities.
Nucleophilic Substitution and Addition Reactions
The electrophilic carbon atom of the aldehyde group in this compound is susceptible to attack by various nucleophiles, leading to a diverse array of products. These reactions are fundamental for carbon-carbon bond formation and the introduction of new functional groups.
Grignard and Organolithium Reactions: Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) readily add to the aldehyde, forming secondary alcohols upon workup. This reaction is a powerful tool for introducing alkyl, aryl, or vinyl groups at the 5-position.
Wittig Reaction: The Wittig reaction provides a means to convert the aldehyde into an alkene. By reacting this compound with a phosphorus ylide (a Wittig reagent), a C=C double bond is formed, with the geometry of the alkene being dependent on the nature of the ylide.
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a weak base. bas.bgwikipedia.org This reaction leads to the formation of an α,β-unsaturated product, which is a valuable intermediate for further synthetic transformations. bas.bgwikipedia.org
These nucleophilic addition and substitution reactions significantly enhance the synthetic utility of this compound, allowing for the construction of a wide variety of complex molecular structures.
Condensation Reactions for Schiff Base and Hydrazone Formation
The reaction of this compound with primary amines or hydrazines leads to the formation of imines (Schiff bases) and hydrazones, respectively. These condensation reactions are typically carried out under mild conditions and are of significant interest due to the diverse applications of the resulting products in coordination chemistry and medicinal chemistry. nih.govresearchgate.netmdpi.comnih.govresearchgate.netjscimedcentral.comresearchgate.net
Schiff Base Formation: The condensation with primary amines, such as substituted anilines, results in the formation of a C=N double bond, yielding the corresponding Schiff base. These compounds are valuable as ligands for the formation of metal complexes and have been investigated for their biological activities. researchgate.netjscimedcentral.comresearchgate.net
Hydrazone Formation: Similarly, reaction with hydrazine (B178648) or its derivatives (e.g., hydrazine hydrochloride, phenylhydrazine) affords hydrazones. Hydrazones are also important ligands and have been extensively studied for their biological properties. nih.govmdpi.comnih.govresearchgate.net
The general reaction schemes for these condensations are as follows:
This compound + R-NH₂ → Imidazo[1,5-a]pyridin-5-yl-methanimine-R + H₂O
This compound + R-NHNH₂ → Imidazo[1,5-a]pyridin-5-yl-methanehydrazone-R + H₂O
The ease of formation and the stability of the resulting Schiff bases and hydrazones make these reactions a cornerstone of the chemical transformations of this compound.
Functionalization of the Imidazo[1,5-a]pyridine Core
Beyond the reactivity of the aldehyde group, the imidazo[1,5-a]pyridine core itself can be functionalized, allowing for the introduction of substituents at various positions on the heterocyclic ring. This functionalization is crucial for modulating the electronic properties and biological activity of the resulting molecules.
Regioselective Functionalization at Various Positions
The regioselectivity of functionalization on the imidazo[1,5-a]pyridine ring is influenced by the electronic nature of the scaffold and the reaction conditions employed. The presence of the aldehyde group at the 5-position can also direct the position of further substitution.
Theoretical calculations and experimental studies on related imidazo-fused heterocycles have shown that certain positions are more susceptible to either electrophilic or nucleophilic attack. nih.govstackexchange.com For the imidazo[1,5-a]pyridine ring, the C1 and C3 positions in the imidazole ring and the C7 position in the pyridine ring are often sites of reactivity.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the modification of heterocyclic systems. researchgate.net For imidazo[1,5-a]pyridines, metal-free C-H functionalization has been reported, for instance, in the insertion of a methylene group to bridge two imidazo[1,5-a]pyridine molecules. nih.gov This type of reaction highlights the potential to selectively activate C-H bonds at specific positions.
Electrophilic Substitution: The electron-rich nature of the imidazo[1,5-a]pyridine ring makes it susceptible to electrophilic substitution reactions. The position of attack is governed by the relative electron densities at the different carbon atoms, with the C1 and C3 positions generally being the most nucleophilic. stackexchange.com
Nucleophilic Substitution: In cases where the imidazo[1,5-a]pyridine ring is substituted with a good leaving group, nucleophilic aromatic substitution can occur. nih.govresearchgate.netauctr.edu The aldehyde at the 5-position, being an electron-withdrawing group, can influence the reactivity of the pyridine ring towards nucleophiles.
The ability to regioselectively functionalize the imidazo[1,5-a]pyridine core, in conjunction with the versatile reactivity of the 5-carbaldehyde group, provides a rich platform for the synthesis of a wide range of novel compounds.
Halogenation and Subsequent Cross-Coupling Reactions
The introduction of a halogen atom onto the imidazo[1,5-a]pyridine framework is a key transformation that opens the door to a multitude of subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures. While specific examples detailing the halogenation of this compound are not extensively documented, studies on the parent and substituted imidazo[1,5-a]pyridine systems demonstrate the feasibility of such reactions.
A notable strategy involves the direct iodination of the imidazo[1,5-a]pyridine ring system. nih.govrsc.org For instance, the parent imidazo[1,5-a]pyridine can be selectively iodinated at the C1 position using N-iodosuccinimide (NIS). nih.gov This 1-iodoimidazo[1,5-a]pyridine (B2503334) intermediate is a versatile substrate for palladium-catalyzed cross-coupling reactions. nih.govrsc.org Researchers have successfully utilized this intermediate to introduce phosphine (B1218219) ligands, such as dicyclohexylphosphine (B1630591) and diphenylphosphine, onto the C1 position. nih.gov This two-step sequence, involving iodination followed by a palladium-catalyzed phosphination, highlights a viable pathway for functionalization. nih.govrsc.org
Similarly, various 3-aryl-1-iodoimidazo[1,5-a]pyridines have been synthesized and subsequently used in palladium-catalyzed cross-coupling reactions to yield 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands. rsc.org These ligands have proven effective in Suzuki–Miyaura cross-coupling reactions for preparing sterically hindered biaryl and heterobiaryl compounds. nih.govrsc.org Although these examples occur at the C1 and C3 positions, they underscore the chemical tractability of the imidazo[1,5-a]pyridine core for halogenation and subsequent palladium-catalyzed bond formation. The application of these methods to the 5-carbaldehyde derivative could provide analogous halogenated intermediates, primed for diversification through well-established cross-coupling chemistries like Suzuki, Heck, or Buchwald-Hartwig reactions. researchgate.netkoreascience.kr
Introduction of Alkyl, Aryl, and Heteroaryl Substituents
The imidazo[1,5-a]pyridine scaffold allows for the introduction of a wide array of substituents, which is crucial for tuning its electronic, optical, and biological properties. Various synthetic methods provide access to multifunctional imidazo[1,5-a]pyridines with diverse substitution patterns. organic-chemistry.org
A metal-free approach has been developed for the C(sp²)-H functionalization of imidazo[1,5-a]pyridines, allowing for the insertion of a methylene group to bridge two heterocycle molecules. nih.gov This reaction uses formaldehyde or other alkyl, aryl, and heteroaryl aldehydes as the carbon source, demonstrating the reactivity of the C-H bonds on the scaffold and yielding methylene-bridged bis-imidazo[1,5-a]pyridines. nih.gov The reaction tolerates both electron-donating and electron-withdrawing substituents on the aromatic rings of the imidazo[1,5-a]pyridine core. nih.gov
Furthermore, direct synthetic routes can install substituents at various positions. For example, 5-mesityl-substituted imidazo[1,5-a]pyridinium salts have been prepared, showcasing the possibility of introducing bulky aryl groups at the C5 position. mdpi.com Other synthetic protocols, such as the reaction of 2-aminomethylpyridine with substituted benzoyl chlorides or aryl aldehydes, lead to 3-aryl-substituted imidazo[1,5-a]pyridines. nih.govrsc.org While not at the C5 position, these syntheses illustrate the general accessibility of substituted analogs of this heterocyclic system.
Sulfenylation Reactions
Sulfenylation, the introduction of a thioether group, is a valuable transformation for modifying heterocyclic compounds. An efficient, one-pot, iodine-mediated method has been developed for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs. mdpi.com This reaction proceeds from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, constructing both a C-N and a C-S bond simultaneously under mild conditions. mdpi.com The methodology demonstrates broad substrate scope, accommodating various substituents on both the benzaldehyde (B42025) and the benzenesulfinate (B1229208) starting materials, as detailed in the table below. mdpi.com This process provides direct access to C1-sulfenylated imidazo[1,5-a]pyridines.
While this method demonstrates successful sulfenylation at the C1 position of the imidazo[1,5-a]pyridine core, direct sulfenylation at other positions, including C5, is less commonly reported for this specific isomer. mdpi.com However, for the related imidazo[1,2-a]pyridine (B132010) isomer, direct C-H sulfenylation at the C3 position is a well-established and practical transformation using various sulfenylating agents like thiosulfates or thiols under either chemical or electrochemical oxidative conditions. whiterose.ac.ukresearchgate.net
| Product Number | Substituent (R¹) on Phenyl Ring at C3 | Substituent (R²) on Phenylthio Group at C1 | Yield (%) |
|---|---|---|---|
| 4e | 4-Cl | H | 72 |
| 4n | 2-pyridyl | H | 73 |
| 4p | 4-Cl | 4-Cl | 74 |
| 4r | 2-Cl | 4-Cl | 78 |
| 4s | 2-Cl | 4-F | 73 |
| 4u | 3-Cl | 4-F | 71 |
| 4y | 3-NO₂ | 4-CH₃ | 67 |
Chelation and Complexation Chemistry with Metal Ions
The imidazo[1,5-a]pyridine framework is an excellent scaffold for designing ligands for transition metal complexes due to the presence of multiple nitrogen atoms that can act as coordination sites. nih.gov The arrangement of these nitrogen atoms makes the scaffold suitable for forming stable chelate rings with metal ions. mdpi.commdpi.com
The imidazo[1,5-a]pyridine nucleus can coordinate with a variety of transition metal ions, including Ni(II), Co(II), Pd(II), Cu(II), and Zn(II), leading to a large number of metal complexes with diverse coordination motifs. nih.govmdpi.com When appropriately functionalized, for example with a hydroxyl group at the C3 position or a pyridine group at the C5 position, the scaffold can act as an N^O or C,N-bidentate chelating ligand. mdpi.commdpi.com
A key feature of this system is that a substituent at the C5 position can be positioned directly adjacent to a metal's coordination sphere, potentially leading to bonding interactions with the metal. mdpi.com This has led to significant interest in using 5-substituted imidazo[1,5-a]pyridines as privileged scaffolds for bidentate N-Heterocyclic Carbene (NHC) ligands. mdpi.com For instance, novel mononuclear Ni(II) complexes featuring a rigid six-membered chelate ring have been synthesized using a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligand, where the chelating pyridine is attached at the C5 position. mdpi.com
Similarly, 1,3-substituted imidazo[1,5-a]pyridines have been employed as fluorescent chelating ligands for the synthesis of new mono-, bis-, and tris-chelate Zn(II) complexes. mdpi.com Spectroscopic and X-ray diffraction studies show that upon coordination to the Zn(II) ion, the ligand undergoes a significant conformational change from a transoid to a cisoid form, which increases the structural rigidity and leads to a notable enhancement of the fluorescence quantum yield. mdpi.com The coordination chemistry of the related imidazo[4,5-b]pyridine core with biologically relevant metal dications such as Ca(II), Mg(II), Zn(II), and Cu(II) has also been studied, highlighting the imidazole nitrogen as the primary binding site. nih.gov
| Metal Ion | Ligand Type | Coordination Motif | Reference |
|---|---|---|---|
| Ni(II) | Pyridine-chelated Imidazo[1,5-a]pyridin-3-ylidene (C,N-bidentate) | Distorted tetrahedral | mdpi.com |
| Zn(II) | 1,3-substituted Imidazo[1,5-a]pyridine (N^O chelating) | Mono-, bis-, and tris-chelate complexes | mdpi.com |
| Cu(II) | Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | Demonstrated ligand behavior | nih.gov |
| Co(II), Pd(II) | 3-substituted Imidazo[1,5-a]pyridines (N^O chelating) | Reported examples of emissive complexes | mdpi.com |
Advanced Applications of Imidazo 1,5 a Pyridine 5 Carbaldehyde and Its Derivatives in Specialized Fields
Medicinal Chemistry and Pharmaceutical Sciences
The inherent properties of the imidazo[1,5-a]pyridine (B1214698) nucleus have established it as a privileged scaffold in drug discovery. nih.gov Derivatives of this core structure have been investigated for a wide spectrum of biological activities, leading to the identification of compounds with potential applications in treating a range of diseases, including cancer, neurological disorders, and inflammatory conditions. chemimpex.commdpi.com
Imidazo[1,5-a]pyridine-5-carbaldehyde is a key intermediate in the synthesis of bioactive molecules and potential drug candidates. chemimpex.com Its stability and reactivity make it an ideal starting material for constructing compounds aimed at various biological targets. chemimpex.com Researchers have successfully utilized this aldehyde to design and synthesize molecules with potential therapeutic value for conditions such as cancer and neurological diseases. chemimpex.commdpi.com The broader imidazo[1,5-a]pyridine framework is present in compounds explored for their roles as kinase inhibitors, antagonists for various receptors, and agents targeting neuroinflammation and microbial infections. mdpi.comnih.govnih.gov
The development of synthetic methodologies, such as the Ritter-type reaction, has further expanded the ability to create diverse imidazo[1,5-a]pyridine analogs, enhancing their potential in medicinal chemistry. nih.govacs.org These synthetic advancements allow for the systematic modification of the core structure to optimize biological activity and pharmacokinetic properties.
Derivatives of the imidazo[1,5-a]pyridine scaffold have been identified as potent and selective inhibitors of several key enzymes and receptors implicated in human diseases. This targeted inhibition is a cornerstone of modern drug development, and the versatility of the imidazo[1,5-a]pyridine core allows it to be tailored to fit the active sites of various biological targets.
Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in immune system regulation by catalyzing the first step in tryptophan catabolism. nih.gov In the context of cancer, overexpression of these enzymes helps create an immunosuppressive tumor microenvironment. nih.gov Consequently, inhibitors of IDO1 and TDO are actively being pursued as cancer immunotherapeutics. nih.govnih.gov The imidazo[1,5-a]pyridine scaffold has been identified as a promising framework for the development of such inhibitors. nih.gov While specific inhibitor data for this compound derivatives is an area of ongoing research, the general class of imidazo[1,5-a]pyridines includes compounds recognized for their potential as IDO/TDO inhibitors. nih.gov
Inhibition of insulin-regulated aminopeptidase (B13392206) (IRAP), a zinc-metalloprotease, has been shown to enhance cognitive function in animal models, making it a target for treating cognitive disorders. mdpi.com A series of inhibitors based on the imidazo[1,5-a]pyridine scaffold has been synthesized and evaluated for their ability to block IRAP enzymatic activity. mdpi.com Through a screening campaign and subsequent structure-activity relationship (SAR) studies, a number of potent compounds were identified. The research delineated their non-competitive mode of action and explored the impact of stereochemistry on their inhibitory potential. mdpi.com The most effective compound from this series demonstrated significant inhibitory activity. mdpi.com
Table 1: Inhibition of Insulin-Regulated Aminopeptidase (IRAP) by an Imidazo[1,5-a]pyridine Derivative
| Compound Class | Key Finding | Potency (IC50) | Reference |
|---|
Cysteine proteases, such as papain, are implicated in a variety of diseases, and their inhibition represents a valid therapeutic strategy. nih.gov Novel inhibitors derived from 1-pyridylimidazo[1,5-a]pyridine have been designed, synthesized, and evaluated. nih.gov These compounds were initially screened using in silico molecular docking studies against papain, which suggested a mode of action similar to the known epoxide inhibitor E-64c. nih.gov Subsequent kinetic characterization in wet lab experiments confirmed their inhibitory activity. The thermodynamic studies of their interaction with papain indicated that the binding is primarily driven by hydrophobic interactions and is entropically favorable. nih.gov
Table 2: Kinetic Data for Imidazo[1,5-a]pyridine-Based Cysteine Protease Inhibitors
| Compound Type | Inhibition Constant (Ki) Range | IC50 Range | Reference |
|---|
Thromboxane (B8750289) A2 is a potent mediator of platelet aggregation and vasoconstriction, and its synthesis is a key target for anti-thrombotic therapies. Imidazo[1,5-a]pyridines have been identified as a new class of potent and highly specific inhibitors of thromboxane A2 synthetase. nih.govacs.org A study detailing the synthesis and structure-activity profile of these compounds identified imidazo[1,5-a]pyridine-5-hexanoic acid as the most potent inhibitor of the series in in vitro assays. nih.gov
Table 3: Most Potent Thromboxane A2 Synthetase Inhibitor from the Imidazo[1,5-a]pyridine Series
| Compound Name | Activity Profile | Reference |
|---|
Inhibition of Key Biological Targets
NIK Inhibitorsnih.gov
While direct evidence for this compound as a NIK (NF-κB-inducing kinase) inhibitor is not explicitly detailed in the provided information, the broader class of imidazopyridine derivatives has been investigated for their role in inflammatory pathways. For instance, imidazo[1,2-a]pyrazine, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives have been synthesized and evaluated as inhibitors of IKK1 and IKK2, which are key kinases in the NF-κB signaling pathway. nih.gov This pathway is closely related to NIK's function. Furthermore, a novel imidazo[1,2-a]pyridine (B132010) derivative demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov This suggests that the imidazopyridine scaffold is a promising starting point for developing inhibitors of inflammatory kinases like NIK.
Microtubule Disruption Potentialjst.go.jp
Several studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives as microtubule-disrupting agents, a mechanism crucial for their anticancer activity.
A series of imidazo[1,5-a]pyridine-benzimidazole hybrids were synthesized and found to effectively inhibit microtubule assembly in human breast cancer cells (MCF-7). nih.gov Compounds 5d and 5l from this series showed significant cytotoxic activity and were predicted through molecular docking to bind to the colchicine (B1669291) binding site of tubulin. nih.gov
Similarly, novel imidazo[1,5-a]pyridine-based chalcones were designed and evaluated for their ability to disrupt microtubules. nih.gov Immunofluorescence and molecular docking studies confirmed that the anticancer activity of the active compounds was mediated through microtubule binding and disruption. nih.gov These findings underscore the potential of the imidazo[1,5-a]pyridine scaffold in developing new anticancer agents that target the tubulin-microtubule system.
Therapeutic Potential in Disease Models
The therapeutic applications of imidazo[1,5-a]pyridine derivatives have been explored in various disease models, demonstrating a broad spectrum of biological activities.
Anticancer and Antitumor Activities against Various Cell Linesnih.govnih.govmdpi.comjst.go.jpnih.govacs.orgmolbnl.it
The imidazo[1,5-a]pyridine scaffold is a prominent feature in the design of novel anticancer agents. rsc.orgresearchgate.net Derivatives have shown efficacy against a wide range of human cancer cell lines.
Imidazo[1,5-a]pyridine-benzimidazole hybrids, specifically compounds 5d and 5l , exhibited significant cytotoxic activity against a panel of sixty human tumor cell lines, with GI50 values ranging from 0.43 to 14.9 μM. nih.gov These compounds were shown to induce apoptosis and arrest the cell cycle at the G2/M phase. nih.gov
Furthermore, imidazo[1,5-a]pyridine–chalcone conjugates were synthesized and evaluated for their anticancer potential against breast, colon, bone, prostate, and liver cancer cell lines. nih.gov Two compounds in this series displayed promising cytotoxicity against the MDA-MB-231 breast cancer cell line. nih.gov
Iodine-catalyzed synthesis of imidazo[1,2-a]pyridine derivatives also yielded compounds with significant anticancer activity against Hep-2, HepG2, MCF-7, and A375 cancer cells. rsc.org Notably, compound 12b from this series showed promising activity with IC50 values as low as 11 μM. rsc.org
Amidino-substituted imidazo[4,5-b]pyridines have also been investigated, with some derivatives showing potent and selective activity against colon carcinoma and acute lymphoblastic leukemia. nih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |
| Imidazo[1,5-a]pyridine-benzimidazole hybrids (5d, 5l) | Sixty human tumor cell lines, including MCF-7 | Significant cytotoxic activity (GI50: 0.43-14.9 μM), G2/M cell cycle arrest, apoptosis induction. nih.gov |
| Imidazo[1,5-a]pyridine–chalcone conjugates | MDA-MB-231 (breast), RKO (colon), Mg-63 (bone), PC-3 (prostate), HepG2 (liver) | Promising cytotoxicity against MDA-MB-231. nih.gov |
| Iodine-catalyzed imidazo[1,2-a]pyridines (12b) | Hep-2, HepG2, MCF-7, A375 | Significant anticancer activity (IC50: 11-13 μM). rsc.org |
| Amidino-substituted imidazo[4,5-b]pyridines (10, 14) | SW620 (colon carcinoma), acute lymphoblastic leukemia | Potent and selective activity in sub-micromolar concentrations against colon carcinoma. nih.gov |
Neuroprotective and Anti-inflammatory Properties for Neurological Disordersnih.govresearchgate.net
Imidazo[1,5-a]pyridine derivatives have emerged as promising candidates for the treatment of neurological disorders, including those with inflammatory components.
Research into 5-HT4 receptor partial agonists for cognitive disorders associated with Alzheimer's disease has led to the development of imidazo[1,5-a]pyridine derivatives. researchgate.netnih.gov These compounds were designed as bioisosteric analogs of known 5-HT4 receptor agonists. researchgate.net Optimization of this series resulted in a lead compound with good brain penetration and efficacy in animal models of cognition. researchgate.netnih.gov
Furthermore, the general class of imidazopyridines has shown anti-inflammatory properties, which are relevant to many neurological disorders. nih.gov The investigation of imidazo[4,5-b]pyridine derivatives as potent and selective BET inhibitors for neuropathic pain also highlights the potential of this scaffold in targeting neuroinflammation. acs.org One such inhibitor, DDO-8926, was found to alleviate mechanical hypersensitivity in mice by reducing pro-inflammatory cytokine expression. acs.org
Antimicrobial and Antibacterial Agentsnih.govnih.govnih.govacs.orgmolbnl.itnih.gov
The imidazo[1,5-a]pyridine scaffold and its isomers have been extensively studied for their antimicrobial and antibacterial properties. nih.gov
Thiazole-based imidazopyridine derivatives have demonstrated greater effectiveness against E. coli, S. aureus, Bacillus subtilis, and Klebsiella pneumoniae than ampicillin (B1664943) and gentamicin. nih.gov Trisubstituted imidazopyridines have also shown pronounced bactericidal activity. nih.gov
Imidazo[1,5-a]quinoxaline derivatives with a pyridinium (B92312) moiety have been synthesized, and their antimicrobial properties were linked to the presence of various alkyl substituents. nih.gov Certain compounds from this series exhibited effective bacteriostatic and fungistatic activities. nih.gov
While a study on amidino-substituted imidazo[4,5-b]pyridines found that most tested compounds lacked antibacterial activity, one derivative with a 2-imidazolinyl amidino group showed moderate activity against E. coli. nih.gov
| Derivative Class | Target Organisms | Key Findings |
| Thiazole-based Imidazopyridines | E. coli, S. aureus, B. subtilis, K. pneumoniae | More effective than ampicillin and gentamicin. nih.gov |
| Trisubstituted Imidazopyridines | Bacteria | Pronounced bactericidal activity. nih.gov |
| Imidazo[1,5-a]quinoxaline derivatives | Bacteria and Fungi | Effective bacteriostatic and fungistatic activities. nih.gov |
| Amidino-substituted imidazo[4,5-b]pyridines | E. coli | One derivative showed moderate activity. nih.gov |
Antiviral Applicationsnih.govacs.orgmolbnl.it
The antiviral potential of imidazo[1,5-a]pyridine and its related structures has been an area of active research.
Studies on amidino-substituted imidazo[4,5-b]pyridines revealed that a bromo-substituted derivative and a para-cyano-substituted derivative showed selective but moderate activity against the respiratory syncytial virus (RSV). nih.gov
Linear aromatic N-tricyclic compounds, including the pyrido[2,3-g]quinoxalinone nucleus which is structurally related to imidazopyridines, have demonstrated high potency against several pathogenic RNA viruses. molbnl.it Further modifications of lead compounds, including imidazo[4,5-g]quinoline derivatives, resulted in compounds active against Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV). molbnl.it
Anti-Ulcer and Antihistaminic Activities
While direct studies on the anti-ulcer and antihistaminic properties of this compound derivatives are not extensively documented in current literature, the broader class of imidazopyridines, particularly the imidazo[1,2-a]pyridine isomers, has shown notable activity in these areas. These findings suggest a potential avenue for future investigation into the 1,5-a substituted analogues.
Research into the isomeric imidazo[1,2-a]pyridine scaffold has identified compounds with significant anti-ulcer capabilities. For instance, zolimidine, an imidazo[1,2-a]pyridine derivative, has been used clinically as a gastroprotective drug. nih.govnih.gov Further studies have explored the structure-activity relationships of various substituted imidazo[1,2-a]pyridines, demonstrating their potential to protect against gastric lesions. nih.govacs.org A series of imidazo[1,2-a]pyridinylbenzoxazoles were synthesized and tested for anti-stress ulcer activity, with several compounds proving more active than reference drugs like cimetidine (B194882) and ranitidine. nih.gov Some of these derivatives also showed potent protective effects against ethanol-induced gastric damage. nih.gov The general activity of the imidazo[1,2-a]pyridine class as anti-ulcer agents has been noted in multiple reviews. researchgate.net Information regarding antihistaminic properties is less common, but the diverse pharmacological profile of the scaffold warrants exploration in this area.
| Compound Class | Activity Noted | Reference Compound(s) | Source |
|---|---|---|---|
| Imidazo[1,2-a]pyridinylbenzoxazoles | Higher anti-stress ulcer activity in rats | Cimetidine, Ranitidine, Sucralfate | nih.gov |
| Zolimidine | Gastroprotective / Anti-ulcer | N/A (Clinically used drug) | nih.govnih.gov |
| Substituted Imidazo[1,2-a]pyridines | General anti-ulcer properties | N/A | acs.orgresearchgate.net |
Anxiolytic, Sedative-Hypnotic, and Anticonvulsant Effects
The imidazo[1,2-a]pyridine nucleus is famously associated with central nervous system activity, forming the core of several well-established pharmaceutical agents. Marketed drugs such as zolpidem (a hypnotic), alpidem (B1665719) (an anxiolytic), and saripidem (B1681471) (an anxiolytic) are all based on this isomeric scaffold. nih.govnih.govnih.gov Their mechanism often involves interaction with GABA-A receptors. researchgate.net
Extensive research has confirmed the anxiolytic, sedative-hypnotic, and anticonvulsant potential of this compound class. nih.govnih.gov One study specifically evaluated a 3-formyl imidazo[1,2-a]pyridine thiosemicarbazone, a derivative with a functional group related to the carbaldehyde, noting a clear sedative effect. researchgate.net Other related heterocyclic systems, such as (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones, have been developed as potential nonsedative anxiolytics, demonstrating the tunability of the pharmacological profile. nih.gov Although these activities are well-documented for the imidazo[1,2-a]pyridine isomer, specific investigations into this compound derivatives for these CNS effects remain a prospective field of study.
| Compound | Primary Activity | Status | Source |
|---|---|---|---|
| Zolpidem | Sedative-Hypnotic | Marketed Drug | nih.govnih.govnih.gov |
| Alpidem | Anxiolytic | Marketed Drug | nih.govnih.govnih.gov |
| Saripidem | Anxiolytic | Marketed Drug | nih.gov |
| 3-Formyl imidazo[1,2-a]pyridine thiosemicarbazone (L-4) | Sedative | Preclinical Research | researchgate.net |
Antitubercular and Antiparasitic Applications
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, and various imidazopyridine isomers have emerged as highly promising candidates. The imidazo[1,2-a]pyridine scaffold, in particular, has yielded potent antitubercular agents. nih.govresearchgate.net Telacebec (Q203), an imidazo[1,2-a]pyridine amide, is a notable example that targets the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis and is currently in clinical development. nih.govrsc.org Numerous studies have detailed the synthesis and evaluation of imidazo[1,2-a]pyridine-3-carboxamides, with several derivatives showing excellent activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. rsc.orgnih.govacs.org
In the realm of antiparasitic applications, imidazo[1,2-a]pyridine derivatives have demonstrated activity against parasites such as Entamoeba histolytica and Trichomonas vaginalis. nih.gov Other related heterocyclic systems have also shown promise; for example, pyrimido[1,2-a]benzimidazole (B3050247) derivatives were found to be active against Leishmania major and Toxoplasma gondii. mdpi.com While these findings highlight the potential of the broader imidazopyridine family, dedicated research into the antitubercular and antiparasitic activities of this compound is needed to ascertain its specific contributions.
Molecular Hybridization Strategies for Enhanced Drug Efficacy
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially improved affinity, enhanced efficacy, or a dual mode of action. The imidazo[1,5-a]pyridine scaffold is an attractive candidate for this approach due to its versatile synthesis and established biological relevance. rsc.orgorganic-chemistry.org
A clear example of this strategy is the development of imidazo[1,5-a]pyridine–benzilimidazole conjugated fluorophores. rsc.org These molecules incorporate the electron-donating imidazo[1,5-a]pyridine unit and an electron-accepting benzilimidazole moiety, creating a donor-π–acceptor (D-π-A) system. rsc.org This design not only leads to interesting photophysical properties but also combines two biologically relevant heterocycles. The resulting compounds exhibit significant intramolecular charge transfer (ICT), which is a key feature for applications in sensors and optoelectronics. rsc.orgrsc.org This strategy of fusing or linking imidazo[1,5-a]pyridine with other active scaffolds represents a powerful method for generating novel molecules for both therapeutic and technological applications.
Materials Science and Optoelectronic Applications
Beyond its biomedical potential, the imidazo[1,5-a]pyridine core has attracted significant attention in materials science, primarily due to its inherent fluorescence, thermal stability, and versatile electronic properties. rsc.orgmdpi.com These characteristics make it a valuable building block for a range of advanced materials, including those for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs), chemical sensors, and bioimaging agents. rsc.orgnih.govtandfonline.com The ability to functionalize the scaffold, for instance at the 5-position with a carbaldehyde group, allows for fine-tuning of its photophysical and chemical properties to suit specific applications. organic-chemistry.org
Fluorescent Probes and Cellular Imaging Agents
The development of fluorescent probes for visualizing biological processes in real-time is a critical area of chemical biology. Imidazo[1,5-a]pyridine derivatives have proven to be excellent candidates for creating such probes due to their compact structure, high quantum yields, and sensitivity to their microenvironment. mdpi.comnih.gov
Researchers have synthesized imidazo[1,5-a]pyridine-based fluorophores and successfully used them as probes to study cell membranes. mdpi.comnih.gov These probes intercalate into the lipid bilayer of liposomes (model cell membranes), and their fluorescence characteristics change in response to membrane fluidity and hydration, providing valuable insights into membrane dynamics. mdpi.comnih.govresearchgate.net In another application, a novel fluorescent probe based on an imidazo[1,5-a]pyridine derivative was designed for the specific detection of sulfite (B76179) (SO₃²⁻). nih.gov This probe exhibited a 75-fold increase in fluorescence upon reacting with sulfite and was successfully used to image sulfite levels in living cancer cells and zebrafish, demonstrating its practical utility in biological systems. nih.gov The suitability of these dyes for in-vivo imaging has also been demonstrated in plant tissues and mouse fibroblast cells. researchgate.net
| Probe Application | Key Features | Model System(s) | Source |
|---|---|---|---|
| Cell Membrane Probe | Solvatochromic behavior, intercalation in lipid bilayer | Liposomes | mdpi.comnih.govresearchgate.net |
| Sulfite (SO₃²⁻) Detection | Turn-on fluorescence (75-fold), large Stokes shift (174 nm), low detection limit (70 nM) | MCF-7 cells, Zebrafish | nih.gov |
| General Cell Imaging | Good cell permeability, strong fluorescence in aqueous media | Arabidopsis thaliana, Mouse fibroblast cells | researchgate.net |
| pH Sensing | Reversible on-off-on fluorescence in response to pH changes | Solution and thin film | rsc.org |
Development of Novel Polymeric and Nanomaterials
The unique optoelectronic properties of the imidazo[1,5-a]pyridine scaffold make it a promising component for the construction of advanced polymers and nanomaterials. While the specific incorporation of this compound into polymeric chains is an area ripe for exploration, the development of small-molecule materials for optoelectronic devices is well-underway.
Derivatives of imidazo[1,5-a]pyridine have been used as emitters in OLEDs. tandfonline.com For example, a fluorophore combining imidazo[1,5-a]pyridine with anthracene (B1667546) was used to create a solution-processed OLED that emitted greenish-yellow light with good efficiency. tandfonline.com This material was also used to fabricate a warm white LED with an excellent color rendering index. tandfonline.com In a related approach, imidazo[1,5-a]pyridine–benzilimidazole conjugates were investigated for their potential in white light-emitting diodes. rsc.org Furthermore, the synthesis of the related imidazo[1,2-a]pyridine scaffold has been achieved using magnetic ZnS-ZnFe₂O₄ nanocatalysts, demonstrating a synergy between imidazopyridine chemistry and nanomaterials. nanomaterchem.com The inherent thermal stability and strong fluorescence of the imidazo[1,5-a]pyridine core suggest its potential as a building block for creating novel fluorescent polymers and functional nanomaterials for applications in electronics, sensing, and coatings. rsc.org
Emitters in Optoelectronic Devices (e.g., OLEDs)
Derivatives of the imidazo[1,5-a]pyridine core are recognized for their potential as emissive materials in organic light-emitting diodes (OLEDs). rsc.org Their rigid, planar structure, combined with tunable electronic properties, makes them excellent candidates for achieving efficient electroluminescence. The aldehyde functional group on the core structure of this compound serves as a versatile synthetic handle to create more complex, high-performance emitters.
Research has demonstrated that by modifying the imidazo[1,5-a]pyridine scaffold, it is possible to create fluorophores with strong emissions in the solid state. For instance, donor-π-acceptor (D–π–A) push-pull fluorophores incorporating a 1,3-diphenylimidazo[1,5-a]pyridine donor unit exhibit strong greenish-yellow emissions and high quantum yields. rsc.org One such derivative, BPy-FL, which features a diethyl fluorene (B118485) spacer, shows intense greenish-yellow emission in the solid state with a remarkable absolute quantum yield of 93%. rsc.org When employed as an organic downconverter material in hybrid white LEDs, the BPy-FL-based device demonstrated excellent luminous efficiency, a high color rendering index (CRI) of approximately 90%, and CIE coordinates of (0.37, 0.32), closely matching the NTSC standard. rsc.org
Another study focused on an imidazo[1,5-a]pyridine-anthracene-based fluorophore, which was used to fabricate a greenish-yellow OLED. tandfonline.com This device exhibited a luminous efficiency of 4.4 cd A⁻¹, a power efficiency of 2.2 lm W⁻¹, and an external quantum efficiency of 3.2%. tandfonline.com The emitted light had CIE coordinates of (0.34, 0.45) with a low turn-on voltage of 7V. tandfonline.com
Table 1: Performance of OLEDs Incorporating Imidazo[1,5-a]pyridine Derivatives
| Emitter Derivative | Emission Color | Quantum Yield (Φ) | Device Performance | CIE Coordinates | Reference |
|---|---|---|---|---|---|
| BPy-FL | Greenish-Yellow (Solid State) | 93% | High Luminous Efficiency, CRI ~90% | (0.37, 0.32) | rsc.org |
| ImPy-Anthracene | Greenish-Yellow | 3.2% (EQE) | LE: 4.4 cd A⁻¹, PE: 2.2 lm W⁻¹ | (0.34, 0.45) | tandfonline.com |
LE: Luminous Efficiency; PE: Power Efficiency; EQE: External Quantum Efficiency; CRI: Color Rendering Index.
Chemical Sensors and Biosensors
The imidazo[1,5-a]pyridine framework is a versatile scaffold for the development of chemical sensors and biosensors due to its inherent fluorescence and sensitivity to the local environment. rsc.orgnih.govresearchgate.net The aldehyde group in this compound can be readily converted into various sensing moieties through reactions like Schiff base condensation. nih.gov This allows for the rational design of probes that can detect specific analytes or changes in biological systems.
For example, imidazo[1,2-a]pyridine-based chemosensors have been successfully developed for the detection of anions like fluoride (B91410) (F⁻). One such sensor, synthesized via a Schiff base condensation, exhibited a distinct color change from colorless to yellow and a "turn-on" fluorescence from dark to green in the presence of F⁻. nih.gov This probe demonstrated high selectivity and a low detection limit of 193.5 nM, which is significantly below the maximum level permitted by the World Health Organization. nih.gov
Furthermore, the solvatochromic properties of certain imidazo[1,5-a]pyridine-based fluorophores make them suitable as probes for cellular membranes. nih.govmdpi.com These molecules can intercalate into the lipid bilayer of liposomes, and their fluorescence characteristics are influenced by the membrane's fluidity and hydration. nih.govmdpi.com This sensitivity allows for the monitoring of crucial biochemical pathways and cellular health. mdpi.com The aldehyde functionality provides a convenient point for attaching targeting groups or other functionalities to direct these probes to specific cellular locations.
Photophysical Properties and Luminescence Tuning
A hallmark of imidazo[1,5-a]pyridine derivatives is their remarkable photophysical properties, including significant Stokes shifts, which are beneficial for minimizing self-absorption in optical applications. nih.govmdpi.com The luminescence of these compounds can be precisely tuned by chemical modifications, a process where the aldehyde group of this compound can play a crucial role.
Studies have shown that the emission color and quantum yield of imidazo[1,5-a]pyridine fluorophores are highly dependent on the substituents attached to the heterocyclic core. For instance, D–π–A systems based on this scaffold exhibit positive solvatochromism, with emission wavelengths shifting to longer wavelengths in more polar solvents, indicative of an intramolecular charge transfer (ICT) character. rsc.orgtandfonline.com One such derivative displayed a large Stokes' shift of approximately 11,000 cm⁻¹, with emission maxima ranging from 528 nm in hexane (B92381) to 586 nm in acetonitrile (B52724). tandfonline.com
The introduction of different aromatic groups allows for fine-tuning of the emission properties. A symmetric dipyridyl-substituted bis-imidazo[1,5-a]pyridine showed a quantum yield of 0.38, whereas its diphenyl analogue had a much lower quantum yield of 0.12. nih.gov An asymmetrical version exhibited an intermediate quantum yield of 0.18. nih.govmdpi.com This demonstrates that the electronic nature of the substituents is a key factor in controlling the luminescence efficiency. The aldehyde group can be used to introduce a wide variety of such substituents, enabling the synthesis of a broad palette of fluorophores.
Table 2: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives
| Derivative Type | Key Feature | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Emission Maxima (λem) | Reference |
|---|---|---|---|---|---|
| D–π–A (BPy-FL) | Aggregation-Induced Emission | ~7000 | 93% (solid) | 510 nm (solid) | rsc.org |
| ImPy-Anthracene | Positive Solvatochromism | ~11,000 | - | 528-586 nm | tandfonline.com |
| Symmetric dipyridyl | High QY | >5000 | 0.38 | - | nih.gov |
| Asymmetric phenyl/pyridyl | Intermediate QY | >5000 | 0.18 | - | nih.govmdpi.com |
Catalysis and Organometallic Chemistry
The nitrogen atoms in the imidazo[1,5-a]pyridine ring system make it an effective ligand for coordinating with transition metals, leading to applications in catalysis and organometallic chemistry. nih.gov
Ligands for Transition Metal Catalysis
The imidazo[1,5-a]pyridine framework can coordinate with a variety of transition metal ions, including copper (Cu), palladium (Pd), and rhodium (Rh). nih.govbeilstein-journals.orgrsc.org The resulting metal complexes have shown utility in various catalytic transformations. For example, copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds has been used to synthesize imidazo[1,5-a]pyridine derivatives themselves, showcasing the compatibility of the scaffold with catalytic systems. beilstein-journals.org
Furthermore, bis-imidazo[1,5-a]pyridines, which can be synthesized from precursors like this compound, have been demonstrated to act as effective ligands. One study showed that a bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane derivative successfully acts as a ligand in the presence of a copper salt. nih.gov The ability to form stable complexes makes these compounds attractive for the development of new homogeneous catalysts.
N-Heterocyclic Carbene (NHC) Ligand Precursors
This compound and its related picolinaldehydes are key starting materials for the synthesis of imidazo[1,5-a]pyridinium salts, which are direct precursors to N-heterocyclic carbenes (NHCs). organic-chemistry.orgnih.govorganic-chemistry.org NHCs are a crucial class of ligands in modern catalysis due to their strong σ-donating properties and tunable steric and electronic profiles.
An efficient, single-step, three-component coupling reaction between a substituted picolinaldehyde, an amine, and formaldehyde (B43269) produces these imidazo[1,5-a]pyridinium ions in high yields under mild conditions. nih.govorganic-chemistry.org This method allows for the incorporation of a wide variety of functional groups and even chiral substituents, leading to a diverse library of NHC precursors. organic-chemistry.orgfigshare.com The resulting NHC ligands can be used in various catalytic applications, and multidentate NHC ligands can also be accessed through higher-order condensations. figshare.com
Table 3: Synthesis of Imidazo[1,5-a]pyridinium NHC Precursors
| Reactants | Reaction Type | Key Feature | Application | Reference |
|---|---|---|---|---|
| Picolinaldehydes, Amines, Formaldehyde | Three-component coupling | High yields, mild conditions | Precursors to unsymmetrical and multidentate NHC ligands | organic-chemistry.orgnih.gov |
| Substituted Picolinaldehydes, Polyamines, Formaldehyde | Higher-order condensation | Access to chiral and multidentate ligands | Homogeneous catalysis | organic-chemistry.orgfigshare.com |
Application in C-H Activation Reactions
While much of the work on C-H activation involving imidazo[1,5-a]pyridines has focused on the synthesis of the heterocycle itself, the ligands derived from this scaffold are also relevant to this field. The development of metal-free C-H functionalization methods has become an important area of research. nih.gov
A metal-free approach has been developed for the methylene (B1212753) insertion to bridge two imidazo[1,5-a]pyridine molecules, proceeding via a C(sp²)–H functionalization. nih.gov The resulting bis-heteroarene product was subsequently demonstrated to function as a ligand for a copper salt, highlighting the potential for these systems in catalytic processes that may involve C-H activation steps. nih.gov While direct application of an this compound-derived catalyst in a C-H activation reaction is a developing area, the demonstrated ligand behavior of its derivatives points toward future possibilities in this domain. nih.gov
Role in Acrylate (B77674) Synthesis from Ethylene (B1197577) and CO2
While direct catalytic application of this compound in the synthesis of acrylates from ethylene and carbon dioxide has not been prominently documented, its structural backbone is crucial to the development of sophisticated ligands for this purpose. Research has shown that derivatives of imidazo[1,5-a]pyridine, particularly those functionalized at the C(5) position, are pivotal in forming highly effective nickel-based catalytic systems for this important carbon capture and utilization (CCU) process.
Specifically, Nickel(II) dichloride complexes featuring a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (py-ImPy) ligand have been developed as novel and effective catalyst precursors for the synthesis of acrylates from ethylene and CO2. mdpi.comdocumentsdelivered.com In these ligand systems, a pyridine (B92270) ring is attached to the C(5) position of the imidazo[1,5-a]pyridine core, creating a C,N-bidentate ligand that forms a stable six-membered chelate ring with the nickel center. mdpi.comdocumentsdelivered.com The synthesis of these critical ligand precursors, however, originates from 2,2′-bipyridine-6-carbaldehyde derivatives rather than this compound itself. mdpi.com
The presence of this chelating pyridine group at the C(5) position is a determining factor for catalytic activity. mdpi.com Studies have demonstrated that when this pyridine group is absent, no acrylate product is observed. mdpi.com
Detailed Research Findings
In a notable study, a series of py-ImPyNi(II)Cl2 complexes with tert-butyl substituents demonstrated significant catalytic activity for producing acrylates from ethylene and CO2. mdpi.com The process shows a marked improvement in performance with the inclusion of certain additives.
The research highlights include:
Catalyst Structure: The active catalysts are Nickel(II) complexes with a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligand, where the pyridine group is at the C(5) position of the imidazo[1,5-a]pyridine scaffold. mdpi.com
Enhanced Activity: While the nickel complexes alone show catalytic activity, the addition of monodentate phosphines as additives can dramatically increase the yield of acrylate. mdpi.comdocumentsdelivered.com For instance, the use of these additives has been shown to boost the acrylate yield significantly, achieving a Turnover Number (TON) of 8. documentsdelivered.com
Mechanism Insight: The reaction is part of a growing field of interest in the coupling of CO2 and ethylene to produce valuable chemicals like acrylates. acs.org Theoretical studies on nickel-mediated acrylate synthesis confirm the complexity of the catalytic cycle, where factors like the ligand structure and the presence of additives play a crucial role in overcoming energy barriers. acs.orgresearchgate.net The pyridine-chelated ImPy ligands are thought to provide the necessary stability and electronic properties to the nickel center to facilitate the key steps of the catalytic cycle. mdpi.com
Catalytic Performance Data
The performance of these nickel complexes highlights the importance of the ligand architecture derived from the imidazo[1,5-a]pyridine scaffold.
| Catalyst System | Key Ligand Feature | Reported Acrylate Yield | Reference |
|---|---|---|---|
| py-ImPyNi(II)Cl2 complexes with tert-butyl substituents | Pyridine group at C(5) of Imidazo[1,5-a]pyridine core | Up to 108% | mdpi.com |
| py-ImPyNi(II)Cl2 complexes with monodentate phosphine (B1218219) additives | Pyridine group at C(5) and additional phosphine ligand | Up to 845% (TON 8) | mdpi.comdocumentsdelivered.com |
This application underscores the significance of the imidazo[1,5-a]pyridine framework in designing advanced catalysts for sustainable chemical synthesis. The functionalization at the C(5) position is a key design element for creating ligands that can effectively mediate the challenging transformation of ethylene and CO2 into acrylates.
Spectroscopic and Structural Elucidation of Imidazo 1,5 a Pyridine 5 Carbaldehyde Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For imidazo[1,5-a]pyridine (B1214698) derivatives, both ¹H and ¹³C NMR are instrumental in confirming their structures.
In ¹H NMR spectra of imidazo[1,5-a]pyridine analogs, the chemical shifts of the protons are influenced by the electronic nature of the substituents and their positions on the fused ring system. For instance, in a series of 1-substituted-imidazo[1,5-a]pyridin-3-ylidene rhodium complexes, the ¹H NMR signals of the olefin moieties trans to the carbene were observed at a relatively downfield region compared to conventional N-heterocyclic carbenes. rsc.org This downfield shift indicates a change in the electronic environment around the rhodium center, highlighting the strong π-accepting character of the imidazo[1,5-a]pyridin-3-ylidene ligand. rsc.org
¹³C NMR spectroscopy provides complementary information. The chemical shifts of the carbon atoms in the imidazo[1,5-a]pyridine core are sensitive to substitution. For example, the ¹³C NMR chemical shifts of the carbene carbons in imidazo[1,5-a]pyridin-3-ylidenes are shifted downfield. rsc.org In another study on π-expanded imidazo[2,1,5-de]quinolizine derivatives, unusually high-field shifted ¹³C NMR signals were observed for positions C2, C4, and C6-C8, ranging from 75 to 100 ppm, accompanied by high-field shifted ¹H NMR signals between 3 and 5 ppm. nih.gov These significant shifts point to a unique electronic structure and magnetic properties of this novel framework. nih.gov The quaternization of nitrogen atoms in the imidazo[1,2-a]pyridine (B132010) system also causes noticeable perturbations in both ¹H and ¹³C NMR chemical shifts, which can be used to determine the site of quaternization. dtic.mil
A study on imidazo[1,5-a]pyridine–benzilimidazole conjugated fluorophores utilized ¹H-NMR to investigate the sensing mechanism in response to acid and base. The changes in the proton chemical shifts upon the addition of acid confirmed the protonation of the imidazole (B134444) ring, leading to the observed on-off-on fluorescence behavior. rsc.org
| Compound/Analog Feature | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Reference |
| Imidazo[2,1,5-de]quinolizine core protons | 3-5 | --- | nih.gov |
| Imidazo[2,1,5-de]quinolizine C2, C4, C6-C8 | --- | 75-100 | nih.gov |
| Olefin moieties trans to carbene in Rh complexes | Downfield shifted | Downfield shifted | rsc.org |
| Carbene carbons in imidazo[1,5-a]pyridin-3-ylidenes | --- | Downfield shifted | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of molecules. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of elemental compositions. acs.org
For imidazo[1,5-a]pyridine-1-carbaldehyde, the predicted monoisotopic mass is 146.04802 Da. uni.lu The predicted collision cross section (CCS) values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, offer additional structural information. uni.lu Similarly, for imidazo[1,5-a]pyridine-8-carbaldehyde, the predicted monoisotopic mass is also 146.04802 Da, with corresponding predicted CCS values. uni.lu
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are particularly useful for structural characterization. A study on protonated 3-phenoxy imidazo[1,2-a]pyridines using electrospray ionization tandem mass spectrometry (ESI-MS/MS) revealed that the characteristic fragmentation pathway involves the homolytic cleavage of the 3-phenoxy C-O bond. nih.gov The subsequent elimination of the substituted phenoxy radical and CO produced diagnostic ions that are useful for identifying the 3-phenoxy group and the imidazo[1,2-a]pyridine scaffold. nih.gov Computational thermochemistry can be used to support the proposed fragmentation pathways. nih.gov
In the synthesis of novel imidazo[1,5-a]pyridine derivatives, HRMS is routinely used to confirm the structures of the products. researchgate.net For example, the structure of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, synthesized via the Vilsmeier-Haack reaction, was thoroughly elucidated using HRMS in conjunction with other spectroscopic techniques. researchgate.net
| Compound | Predicted Monoisotopic Mass (Da) | Adduct | Predicted m/z | Predicted CCS (Ų) | Reference |
| Imidazo[1,5-a]pyridine-1-carbaldehyde | 146.04802 | [M+H]⁺ | 147.05530 | 124.9 | uni.lu |
| [M+Na]⁺ | 169.03724 | 136.5 | uni.lu | ||
| [M-H]⁻ | 145.04074 | 127.7 | uni.lu | ||
| Imidazo[1,5-a]pyridine-8-carbaldehyde | 146.04802 | [M+H]⁺ | 147.05530 | 124.9 | uni.lu |
| [M+Na]⁺ | 169.03724 | 136.5 | uni.lu | ||
| [M-H]⁻ | 145.04074 | 127.7 | uni.lu |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. In the context of imidazo[1,5-a]pyridine-5-carbaldehyde and its analogs, IR spectroscopy is crucial for confirming the presence of key functional groups such as the carbonyl group of the aldehyde and the characteristic vibrations of the heterocyclic ring.
The carbonyl (C=O) stretching vibration of an aldehyde typically appears as a sharp, intense peak in the region of 1670-1740 cm⁻¹. pressbooks.publibretexts.org For saturated aldehydes, this peak is around 1730 cm⁻¹, while conjugation to a double bond or an aromatic ring shifts it to a lower wavenumber, around 1705 cm⁻¹. libretexts.org The C-H bond of the aldehyde group also gives rise to characteristic, albeit weaker, absorptions around 2750 and 2850 cm⁻¹. libretexts.org
For the imidazo[1,5-a]pyridine ring system, the IR spectra exhibit characteristic bands corresponding to C-H and C-C stretching and bending vibrations. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. pressbooks.pub The C=C and C=N stretching vibrations within the heterocyclic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region.
In a study of imidazo[1,2-a]pyridine and its Zn(II) halide complexes, density functional theory (DFT) calculations were used to compute the IR spectrum and assign the vibrational wavenumbers and intensities. researchgate.net This computational approach allows for a reliable assignment of the experimental IR bands. researchgate.net For rhodium complexes with imidazo[1,5-a]pyridin-3-ylidene ligands, the IR peak of the trans-carbonyl moiety appeared at a higher wavenumber compared to conventional N-heterocyclic carbene complexes, indicating the strong π-accepting character of the imidazo[1,5-a]pyridin-3-ylidene ligand. rsc.org
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Reference |
| Aldehyde C=O Stretch (Saturated) | ~1730 | libretexts.org |
| Aldehyde C=O Stretch (Conjugated) | ~1705 | libretexts.org |
| Aldehyde C-H Stretch | ~2750 and ~2850 | libretexts.org |
| Aromatic C-H Stretch | >3000 | pressbooks.pub |
| Aromatic C=C and C=N Stretch | 1400-1600 | pressbooks.pub |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive, three-dimensional structural information of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique has been instrumental in confirming the structures of various imidazo[1,5-a]pyridine derivatives.
In a study of a new organic-inorganic hybrid salt, [L]₂[MnCl₄], where L⁺ is the 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation, X-ray crystallography revealed that the compound crystallizes in the monoclinic space group P2₁/c with two crystallographically non-equivalent cations in the asymmetric unit. nih.govresearchgate.net The fused pyridinium (B92312) and imidazolium (B1220033) rings of the cations were found to be virtually coplanar, with dihedral angles of 0.89(18)° and 0.78(17)°. nih.govresearchgate.net The pendant pyridyl rings are twisted with respect to the plane of the imidazo[1,5-a]pyridinium core. nih.govresearchgate.net
Another study reported the single-crystal X-ray structures of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione and 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one. researchgate.net The analysis of bond lengths, such as the C1=O bond length of 1.235(3) Å in the lactam, confirmed the double bond character. researchgate.net
The crystal structures of rhodium complexes bearing imidazo[1,5-a]pyridin-3-ylidene ligands have also been determined by X-ray diffraction, providing further insight into their electronic character. rsc.org The structural data from X-ray crystallography is invaluable for understanding the structure-property relationships in these compounds.
| Compound/Feature | Crystal System | Space Group | Key Structural Findings | Reference |
| [2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium]₂[MnCl₄] | Monoclinic | P2₁/c | Fused rings are nearly coplanar; pendant pyridyl ring is twisted. | nih.govresearchgate.net |
| 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one | Orthorhombic | Pbca | C1=O bond length of 1.235(3) Å confirms double bond character. | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. This technique is particularly useful for characterizing the photophysical properties of conjugated systems like imidazo[1,5-a]pyridine derivatives.
The UV-Vis absorption spectra of imidazo[1,5-a]pyridine analogs are characterized by absorption bands corresponding to π-π* and n-π* transitions. The position and intensity of these bands are sensitive to the molecular structure, including the nature and position of substituents, as well as the solvent polarity.
For a series of imidazo[1,5-a]pyridine-based fluorophores, the absorption maxima were observed to be bathochromically shifted (red-shifted) when moving from monomeric to dimeric species, indicating an increased conjugation in the larger molecules. nih.gov The monomeric compounds showed absorption bands around 305–325 nm, while the dimeric analogs absorbed at approximately 380 nm. nih.gov
In a study of imidazo[1,2-a]pyridine derivatives, the UV-Vis absorbance spectra were recorded in various solvents to investigate solvatochromic effects. For example, one derivative exhibited maximal absorbance at 250, 253, 253, and 254 nm in methanol, acetonitrile (B52724), THF, and DCM, respectively. ijrpr.com The substitution pattern on the imidazo[1,2-a]pyridine core significantly influences the electronic absorption properties. C2 substituted dyes generally show red-shifted absorption compared to those with substituents at the C6-position. researchgate.net
Fluorescence Spectroscopy for Luminescent Properties
Fluorescence spectroscopy is a highly sensitive technique used to study the luminescent properties of molecules. Many imidazo[1,5-a]pyridine derivatives exhibit interesting fluorescence characteristics, making them promising candidates for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and imaging agents. rsc.orgresearchgate.net
The emission properties of imidazo[1,5-a]pyridine analogs, including the emission wavelength, quantum yield, and Stokes shift, are highly dependent on their chemical structure and environment. Generally, imidazo[1,5-a]pyridine derivatives display emission in the blue to green region of the visible spectrum. nih.gov
A series of imidazo[1,5-a]pyridine-based fluorophores showed emission maxima centered around 480 nm in toluene. nih.gov The quantum yields of these compounds were found to be tunable by modifying the number of pyridine (B92270) rings in the scaffold. nih.gov For instance, the substitution of a benzene (B151609) ring with a pyridine ring in one of the dimeric structures led to an increase in the quantum yield. nih.gov
Imidazo[1,5-a]pyridine–benzilimidazole conjugated fluorophores have been shown to exhibit strong greenish-yellow emission at around 520 nm in solution, solid, and thin-film states, with good quantum yields of up to 70%. rsc.org One such fluorophore displayed an absolute quantum yield of 93% in the solid state. rsc.org These compounds also exhibit positive solvatochromism, with a large Stokes shift of approximately 7000 cm⁻¹, indicative of significant intramolecular charge transfer (ICT) from the imidazo[1,5-a]pyridine donor to the benzilimidazole acceptor. rsc.org
The fluorescence of some imidazo[1,5-a]pyridine derivatives is sensitive to pH, leading to on-off-on fluorescence switching in response to the addition of acid and base. rsc.org This property makes them suitable for use as fluorescent pH sensors.
| Compound/Analog Feature | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Key Findings | Reference |
| Dimeric imidazo[1,5-a]pyridine fluorophores | ~380 | ~480 | Tunable | Increased conjugation leads to red-shifted absorption. | nih.gov |
| Imidazo[1,5-a]pyridine–benzilimidazole conjugates | Not specified | ~520 | ~70 (up to 93 in solid state) | Strong ICT and positive solvatochromism. | rsc.org |
| General imidazopyridine derivatives | Not specified | 430-520 | 5-60 | Broad Stokes shift up to 80 nm. | nih.gov |
Computational Chemistry and Mechanistic Insights
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For the related imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level have been employed to analyze their stability and reactivity. scirp.org Such studies involve optimizing the molecular geometry and calculating various quantum chemical descriptors. scirp.org
Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. scirp.org The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower reactivity. scirp.org
Other calculated descriptors include chemical hardness (η) and softness (S), which further quantify the molecule's reactivity. scirp.org Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to nucleophilic and electrophilic attack. scirp.orgorientjchem.org For instance, in related imidazole (B134444) derivatives, the nitrogen atoms of the 6-π electron system and oxygen atoms often emerge as nucleophilic sites. scirp.org
Emerging Trends and Future Research Trajectories for Imidazo 1,5 a Pyridine 5 Carbaldehyde Research
Sustainable and Green Synthesis Approaches
The development of environmentally friendly methods for synthesizing Imidazo[1,5-a]pyridine (B1214698) and its derivatives is a key area of current research. Traditional synthesis often involves harsh conditions and the use of metal catalysts, which can lead to environmental concerns and product contamination. rsc.org To address these challenges, researchers are exploring greener alternatives.
Recent advancements include metal-free and aqueous synthesis routes that can be performed under ambient conditions. rsc.org For instance, a novel method for creating imidazo[1,2-a]pyridines utilizes a NaOH-promoted cycloisomerization of N-propargylpyridiniums in water, achieving high yields rapidly. rsc.org Another eco-friendly approach involves the use of neutral alumina (B75360) as a catalyst for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives at room temperature. bio-conferences.org The Vilsmeier-Haack reaction is also being explored as a method for the formylation of electron-rich aromatic compounds to produce imidazo[1,5-a]pyridine carbaldehyde. researchgate.net Furthermore, one-pot multicomponent reactions are being developed to synthesize imidazo[1,2-a]pyridines from lignin (B12514952) β-O-4 model compounds, showcasing a move towards utilizing renewable resources. nih.gov These sustainable methods not only reduce the environmental impact but also offer more efficient and accessible pathways to this important class of compounds. rsc.orgbio-conferences.org
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Imidazo[1,5-a]pyridine Derivatives
| Feature | Traditional Synthesis | Green Synthesis Approaches |
| Catalysts | Often relies on metal catalysts (e.g., Cu, Fe, Au, Ru, Pd) rsc.org | Metal-free, rsc.org neutral alumina, bio-conferences.org or biocatalysts |
| Solvents | Often uses undesirable solvents like DMF, DCE, dioxane, or acetonitrile (B52724) rsc.org | Water, rsc.org or solvent-free conditions bio-conferences.org |
| Reaction Conditions | Often requires high temperatures rsc.org | Ambient or room temperature rsc.orgbio-conferences.org |
| Byproducts | Can generate hazardous waste | Often produces benign byproducts like water organic-chemistry.org |
| Feedstocks | Predominantly fossil-based nih.gov | Increasing use of renewable resources like lignin nih.gov |
Development of Novel Therapeutic Modalities
Imidazo[1,5-a]pyridine-5-carbaldehyde and its derivatives are recognized for their significant potential in medicinal chemistry. chemimpex.comrsc.org The versatile scaffold of imidazo[1,5-a]pyridine allows for easy functionalization, making it a valuable building block in the development of new drugs. rsc.org These compounds have shown a wide range of biological activities, including anticancer, antibacterial, nih.gov and neuroprotective properties. chemimpex.com
Derivatives of imidazo[1,5-a]pyridine have been investigated as potential treatments for neurological disorders, with some compounds exhibiting promising anti-inflammatory and neuroprotective effects. chemimpex.com In the realm of oncology, certain imidazo[1,5-a]pyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The core structure can also be modified to create fluorescent probes for cellular imaging, aiding in biological research. Furthermore, researchers are exploring their potential as inhibitors for enzymes like thromboxane (B8750289) A2 synthetase and as agents against multi-drug resistant bacterial infections. nih.govacs.org The development of imidazo[1,2-a]pyridine analogues as antituberculosis agents is also a promising area of research. nih.govrsc.org
Exploration in Advanced Functional Materials
The unique photophysical properties of imidazo[1,5-a]pyridine derivatives make them attractive candidates for applications in materials science. rsc.orgrsc.org These compounds often exhibit strong luminescence, with some derivatives displaying quantum yields up to 50% and large Stokes shifts, which is beneficial for various optical applications. rsc.orgresearchgate.net
Researchers are exploring the use of these compounds in the development of:
Optoelectronic Devices: Their luminescent properties are being harnessed for the creation of organic light-emitting diodes (OLEDs). rsc.orgrsc.org For example, a fluorophore based on 1-phenylimidazo[1,5-a]pyridine (B3352977) and anthracene (B1667546) has been synthesized for use in greenish-yellow OLEDs. tandfonline.com
Sensors: The imidazo[1,5-a]pyridine scaffold can be functionalized to create fluorescent sensors for detecting specific ions or molecules. rsc.org For instance, a fluorescent sensor derived from imidazo[1,5-a]pyridine has been developed for the rapid and selective detection of sulfite (B76179). nih.gov
Imaging Agents: Their biocompatibility and luminescent properties make them suitable for use as emitters in confocal microscopy and other bio-imaging techniques. rsc.orgrsc.org
The ability to tune the optical and electronic properties of these materials by modifying their chemical structure opens up a wide range of possibilities for creating advanced functional materials with tailored characteristics. researchgate.net
Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Material Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules based on the imidazo[1,5-a]pyridine scaffold. premierscience.commednexus.org These computational tools can significantly accelerate the research and development process by analyzing vast datasets and predicting the properties of novel compounds. ijirt.orgnih.gov
In drug discovery , AI and ML algorithms can be employed for:
Target Identification: Identifying potential biological targets for imidazo[1,5-a]pyridine-based drugs. nih.gov
Virtual Screening: Rapidly screening large libraries of virtual compounds to identify those with the highest potential for therapeutic activity. premierscience.com
Lead Optimization: Predicting how modifications to the molecular structure will affect a compound's efficacy and safety profile. premierscience.com
Toxicity Prediction: Assessing the potential toxicity of new drug candidates early in the development process. premierscience.com
In material design , AI and ML can assist in:
Predicting Material Properties: Forecasting the optical, electronic, and physical properties of new imidazo[1,5-a]pyridine-based materials. mdpi.com
Accelerating Material Discovery: Guiding the synthesis of new materials with desired functionalities by identifying promising molecular structures. mdpi.com
Inverse Design: Starting with desired properties and using AI to design the corresponding molecular structure. mdpi.com
By leveraging the power of AI and ML, researchers can more efficiently explore the vast chemical space of imidazo[1,5-a]pyridine derivatives, leading to the faster development of new drugs and advanced materials. mednexus.orgmdpi.com
Q & A
Q. What advanced characterization techniques validate the electronic effects of bulky substituents on imidazo[1,5-a]pyridine carbenes?
- Methodological Answer : X-ray absorption fine structure (XAFS) analysis provides bond-length resolution for carbene-metal complexes. Electron paramagnetic resonance (EPR) spectroscopy detects paramagnetic intermediates. Cyclic voltammetry quantifies redox potentials, linking substituent effects to catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
